2-[(2-Methylpropyl)amino]cyclohexan-1-ol
Description
2-[(2-Methylpropyl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a 2-methylpropyl (isobutyl) amino substituent at the C2 position. Its structural framework combines a hydroxyl group at C1 and an aliphatic amine at C2, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key physico-chemical properties include a molecular formula of C₁₁H₂₃NO (for the 5-methyl derivative) and molecular weight of 185.3 g/mol (calculated). The compound exhibits moderate polarity due to the hydroxyl and amino groups, influencing its solubility in polar solvents and reactivity in nucleophilic reactions .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(2-methylpropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(2)7-11-9-5-3-4-6-10(9)12/h8-12H,3-7H2,1-2H3 |
InChI Key |
HWGIOARQQAHYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding cyclohexane derivative using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Cyclohexanone derivative
Reduction: Cyclohexane derivative
Substitution: Various substituted cyclohexanol derivatives
Scientific Research Applications
2-[(2-Methylpropyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents at the C5 position of the cyclohexanol ring or modifications to the amino group. Below is a detailed comparison based on synthesis, physico-chemical properties, and spectral data.
5-Methyl-2-[(2-methylpropyl)amino]cyclohexan-1-ol (4d)
- Synthesis : Synthesized from 2a or 3a precursors with 2-methylpropan-1-amine. Yields vary: 71.9% from 4a vs. 61.8% from 3a due to precursor reactivity differences .
- Physical Properties :
- Elemental Analysis : Found C 70.98% , H 12.25% , N 7.26% (vs. calculated C 71.35% , H 12.43% , N 7.56% ) .
5-Ethenyl-2-[(2-methylpropyl)amino]cyclohexan-1-ol (5d)
- Synthesis : Derived from 2c or 3c with 2-methylpropan-1-amine. Higher yield from 3c (70.6% ) compared to 2c (62.9% ) .
- Physical Properties :
- Elemental Analysis : Found C 72.96% , H 11.32% , N 6.95% (vs. calculated C 73.10% , H 11.68% , N 7.11% ) .
2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione (3096-0030)
- Structural Differences : Incorporates a phenyl group at C5 and a dione (1,3-diketone) framework, enhancing aromatic interactions and acidity .
- Key Features: Higher molecular complexity (C₁₈H₂₁NO₃) compared to cyclohexanol derivatives. Predicted applications in chelation chemistry due to the dione moiety .
Comparative Analysis Table
Research Findings and Implications
Substituent Effects: The 5-methyl group in 4d increases thermal stability (higher bp) compared to the ethenyl group in 5d, which lowers melting points due to reduced packing efficiency .
Synthetic Efficiency :
- Higher yields are achieved with precursors bearing pre-functionalized cyclohexene rings (e.g., 3a vs. 2a in 4d synthesis) .
Spectral Signatures :
- NMR and IR data reliably distinguish substituents (e.g., ethenyl vs. methyl) through characteristic shifts and stretches .
Biological Activity
2-[(2-Methylpropyl)amino]cyclohexan-1-ol, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 171.29 g/mol
- Structure : The compound features a cyclohexane ring with an amino group and a hydroxyl group, which are critical for its biological interactions.
Biological Activities
Research indicates that 2-[(2-Methylpropyl)amino]cyclohexan-1-ol exhibits various biological activities, including:
-
Antimicrobial Properties :
- The compound shows significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.
- Anti-inflammatory Effects :
- Analgesic Activity :
The biological activity of 2-[(2-Methylpropyl)amino]cyclohexan-1-ol can be attributed to its structural features:
- Hydroxyl Group : This functional group can form hydrogen bonds with target molecules, influencing their structure and function.
- Cyclohexane Ring : The hydrophobic nature of the cyclohexane ring allows for interactions with lipid membranes and proteins, potentially altering their activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | , |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | , |
| Analgesic | Potential pain relief |
Case Studies
-
In Vitro Studies :
- A study conducted on various bacterial strains showed that 2-[(2-Methylpropyl)amino]cyclohexan-1-ol effectively inhibited growth at concentrations as low as 50 µg/mL. The mechanism involved disruption of bacterial cell membrane integrity.
- Animal Models :
- Pharmacokinetics :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Methylpropyl)amino]cyclohexan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Begin with cyclohexene oxide or cyclohexanol derivatives as precursors. For example, alkylation of cyclohexanol with 2-methylpropylamine under basic conditions (e.g., KCO) in a polar aprotic solvent like DMF can yield the target compound. Optimization involves varying catalysts (e.g., Mg(OAc) or PdCl) and reaction temperatures (60–100°C) to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
Q. How can the stereochemistry of 2-[(2-Methylpropyl)amino]cyclohexan-1-ol be confirmed experimentally?
- Methodological Answer : Use - and -NMR to analyze coupling constants and NOE effects for stereochemical assignment. For example, axial vs. equatorial substituents on the cyclohexane ring exhibit distinct splitting patterns in -NMR. Computational modeling (DFT calculations) can supplement experimental data to verify spatial arrangements .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and stability under storage?
- Methodological Answer : Employ HPLC with UV detection (λ = 210–254 nm) and GC-MS for purity assessment. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic FT-IR and NMR analysis to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylpropyl group influence the compound’s biological or catalytic activity?
- Methodological Answer : Conduct comparative studies with structural analogs (e.g., replacing 2-methylpropyl with isopropyl or tert-butyl groups). Use molecular docking simulations to assess binding affinity to target receptors (e.g., enzymes or proteins) and correlate with experimental IC values. Thermodynamic parameters (ΔG, ΔH) from isothermal titration calorimetry (ITC) can quantify interactions .
Q. What strategies resolve contradictory data on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Perform systematic solubility studies using the shake-flask method across pH ranges (2–12) and solvent systems (e.g., water, ethanol, hexane). Quantify solubility via UV-Vis spectroscopy or gravimetry. Molecular dynamics simulations can model solvation shells to explain discrepancies .
Q. How can the compound’s reactivity in ring-opening or oxidation reactions be leveraged for derivatization?
- Methodological Answer : Explore oxidizing agents (e.g., KMnO in acidic conditions) to convert the cyclohexanol moiety to a ketone. For ring-opening, use Lewis acids (e.g., BF·OEt) to facilitate nucleophilic attack at the amino group. Monitor reaction progress via in situ IR or -NMR if fluorinated reagents are used .
Key Notes
- Avoid sourcing data from unreliable platforms (e.g., BenchChem) per the user’s instruction.
- Structural analogs (e.g., 1-methyl-4-(isopropyl)cyclohexan-1-ol ) provide valuable comparative insights but require validation for the target compound.
- Safety protocols (e.g., PPE, ventilation) must align with OSHA guidelines, especially during synthesis and handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
